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Compound of Interest

Compound Name: 2-Aminothiazole-5-carboxylic acid

Cat. No.: B1267299

Introduction

2-Aminothiazole-5-carboxylic acid is a heterocyclic compound of significant interest in
medicinal chemistry and drug development. Its structural motif is a key component in a variety
of biologically active molecules. Accurate and comprehensive characterization of this
compound is crucial for quality control, regulatory compliance, and understanding its chemical
properties. This document provides a detailed overview of the key analytical techniques used
for the characterization of 2-Aminothiazole-5-carboxylic acid, complete with experimental
protocols and data interpretation.

Spectroscopic Techniques

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 2-
Aminothiazole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen
(*H) and carbon (*3C) atoms within the molecule.

Predicted *H NMR and 33C NMR Data

The following tables summarize the predicted chemical shifts for 2-Aminothiazole-5-
carboxylic acid in deuterated dimethyl sulfoxide (DMSO-de). These predictions are based on
the analysis of structurally similar compounds.[1][2][3][4]
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Table 1: Predicted *H NMR Spectral Data for 2-Aminothiazole-5-carboxylic acid in DMSO-ds

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
) Carboxylic acid proton
~12.5 (broad) Singlet 1H
(-COOH)
) Thiazole ring proton
~8.10 Singlet 1H
(H4)
_ Amino group protons
~7.50 (broad) Singlet 2H

(-NH2)

Table 2: Predicted 13C NMR Spectral Data for 2-Aminothiazole-5-carboxylic acid in DMSO-de

Chemical Shift (6, ppm) Assighment

~170.0 Carboxylic acid carbon (-COOH)
~165.0 Thiazole ring carbon (C2)
~145.0 Thiazole ring carbon (C4)
~120.0 Thiazole ring carbon (C5)

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Aminothiazole-5-carboxylic
acid in 0.7 mL of DMSO-de.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:

o Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise
ratio.

o Use a spectral width of approximately 16 ppm.
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o Set the relaxation delay to at least 1 second.

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o A larger number of scans will be necessary compared to 'H NMR.
o Use a spectral width of approximately 220 ppm.

o Data Processing: Process the acquired Free Induction Decay (FID) using appropriate
software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and
baseline correction. Reference the spectra to the residual solvent peak of DMSO-ds (0 2.50
ppm for *H and & 39.52 ppm for 3C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by
measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands

The following table lists the expected characteristic absorption bands for 2-Aminothiazole-5-
carboxylic acid.[1][5]

Table 3: Characteristic FT-IR Peaks for 2-Aminothiazole-5-carboxylic acid
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Wavenumber (cm~—?) Vibration Type Functional Group
3400-3200 (broad) N-H stretching Amino group (-NHz2)
3300-2500 (very broad) O-H stretching Carboxylic acid (-COOH)
~1700 C=0 stretching Carboxylic acid (-COOH)
~1620 N-H bending Amino group (-NHz2)
~1550 C=N stretching Thiazole ring

~1420 C-N stretching Amino group (-NHz)
~1300 C-0O stretching Carboxylic acid (-COOH)

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

e Sample Preparation:

o Grind 1-2 mg of 2-Aminothiazole-5-carboxylic acid with approximately 100-200 mg of

dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

o Transfer the mixture to a pellet die and press it under high pressure (approximately 8-10

tons) for a few minutes to form a transparent or semi-transparent pellet.

e Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

o Data Acquisition:

[¢]

o

o

o

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The spectral range should be from 4000 to 400 cm~1.
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o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to yield the final infrared spectrum of the compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule
and is useful for quantitative analysis. For 2-aminothiazole derivatives, characteristic absorption
maxima (Amax) are expected in the UV region.[6]

Expected UV-Vis Absorption

Table 4: Expected UV-Vis Absorption Data for 2-Aminothiazole-5-carboxylic acid

Solvent Expected Amax (nm)

Methanol or Ethanol ~270-280

Experimental Protocol: UV-Vis Spectroscopy

o Sample Preparation: Prepare a stock solution of 2-Aminothiazole-5-carboxylic acid of a
known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent such as methanol
or ethanol. From the stock solution, prepare a dilute solution (e.g., 10 pg/mL).

e Instrumentation: Use a double-beam UV-Vis spectrophotometer.
o Data Acquisition:
o Use the solvent as a blank to zero the instrument.

o Record the UV-Vis spectrum of the sample solution from 200 to 400 nm.

Data Analysis: Identify the wavelength of maximum absorbance (Amax).

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of 2-Aminothiazole-5-
carboxylic acid and for its quantification in various matrices.
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High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a
mixture. A reversed-phase HPLC method is commonly employed for the analysis of polar
compounds like 2-Aminothiazole-5-carboxylic acid.[7][8]

Typical HPLC Parameters

The following table provides a starting point for developing an HPLC method for 2-
Aminothiazole-5-carboxylic acid.

Table 5: Recommended HPLC Conditions

Parameter Recommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 um)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile

Start with 5% B, ramp to 95% B over 20
Gradient minutes, hold for 5 minutes, then re-equilibrate

at 5% B for 5 minutes.

Flow Rate 1.0 mL/min

Column Temperature 25°C

Injection Volume 10 pyL

Detection UV at Amax (~275 nm)

Experimental Protocol: HPLC Analysis

o Sample Preparation: Dissolve a known amount of 2-Aminothiazole-5-carboxylic acid in the
mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through
a 0.45 um syringe filter before injection.

e Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven,
and a UV detector.
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e Analysis:
o Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
o Inject the prepared sample solution.
o Run the gradient program as described in Table 5.

o Data Analysis:

o Determine the retention time of the main peak corresponding to 2-Aminothiazole-5-
carboxylic acid.

o Calculate the purity of the sample by determining the area percentage of the main peak
relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
of ions. It is used to determine the molecular weight and elemental composition of a compound
and to elucidate its structure by analyzing its fragmentation patterns.[9][10]

Expected Mass Spectrometric Data

Table 6: Expected Mass Spectrometry Data for 2-Aminothiazole-5-carboxylic acid

lonization Mode Expected [M+H]* (m/z) Key Fragment lons (m/z)

127.00 ([M+H-H20]*), 100.00

Electrospray (ESI+) 145.01
([M+H-COOH]*)

Experimental Protocol: LC-MS Analysis

 Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an
electrospray ionization (ESI) source.

o Chromatographic Conditions: Utilize the HPLC conditions described in Table 5, ensuring the
mobile phase is compatible with MS (e.g., using volatile buffers like formic acid or ammonium
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formate).

e Mass Spectrometric Conditions:
o Operate the ESI source in positive ion mode.

o Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature,
and desolvation gas flow) to maximize the signal of the analyte.

o Acquire data in full scan mode to determine the molecular weight.

o Perform fragmentation (MS/MS) experiments on the parent ion to obtain structural
information.

o Data Analysis:
o Identify the molecular ion peak ([M+H]*).

o Analyze the fragmentation pattern to confirm the structure of the compound. Common
losses include water (-18 Da) and the carboxylic acid group (-45 Da).

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of
materials as they are heated, cooled, or held at a constant temperature. For 2-Aminothiazole-
5-carboxylic acid, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry
(DSC) can provide information on its thermal stability and melting point.[11][12]

Expected Thermal Properties

Table 7: Expected Thermal Analysis Data for 2-Aminothiazole-5-carboxylic acid

Technique Parameter Expected Value

] ] Endothermic peak
DSC Melting Point (Tm) ) )
corresponding to melting

Decomposition Temperature o )
TGA Onset of significant weight loss

(T)
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Experimental Protocol: TGA/DSC Analysis

Sample Preparation: Place a small amount of the sample (typically 2-5 mg) into an aluminum

pan.

Instrumentation: Use a simultaneous TGA/DSC instrument.

Analysis Conditions:

o Heat the sample from room temperature to a temperature above its expected
decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

o Use an inert atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 50 mL/min).

Data Analysis:

o From the DSC curve, determine the onset and peak temperature of any endothermic or
exothermic events. The sharp endotherm will correspond to the melting point.

o From the TGA curve, determine the temperature at which significant weight loss begins,
which indicates the onset of thermal decomposition.
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Caption: Workflow for the analytical characterization of 2-Aminothiazole-5-carboxylic acid.
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Caption: Logical steps for HPLC method development for 2-Aminothiazole-5-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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